Cas no 439097-45-7 ((4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE)
![(4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE structure](https://ja.kuujia.com/scimg/cas/439097-45-7x500.png)
(4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE 化学的及び物理的性質
名前と識別子
-
- (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE
- 1-phenyl-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine
- (4-phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
- Oprea1_734805
- STK657597
- (4-(1H-pyrrol-1-yl)phenyl)(4-phenylpiperazin-1-yl)methanone
- (4-phenylpiperazin-1-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone
-
- インチ: 1S/C21H21N3O/c25-21(18-8-10-20(11-9-18)22-12-4-5-13-22)24-16-14-23(15-17-24)19-6-2-1-3-7-19/h1-13H,14-17H2
- InChIKey: NOKGFCFIINRVRT-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)N1C=CC=C1)N1CCN(C2C=CC=CC=2)CC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 25
- 回転可能化学結合数: 3
- 複雑さ: 426
- XLogP3: 3.4
- トポロジー分子極性表面積: 28.5
(4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 2T-1147-1MG |
(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone |
439097-45-7 | >90% | 1mg |
£28.00 | 2025-02-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00910611-1g |
1-Phenyl-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine |
439097-45-7 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Key Organics Ltd | 2T-1147-5MG |
(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone |
439097-45-7 | >90% | 5mg |
£35.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402915-1g |
(4-(1H-pyrrol-1-yl)phenyl)(4-phenylpiperazin-1-yl)methanone |
439097-45-7 | 90% | 1g |
¥3361 | 2023-04-03 | |
Key Organics Ltd | 2T-1147-100MG |
(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone |
439097-45-7 | >90% | 100mg |
£110.00 | 2025-02-08 | |
Key Organics Ltd | 2T-1147-10MG |
(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone |
439097-45-7 | >90% | 10mg |
£48.00 | 2025-02-08 | |
Key Organics Ltd | 2T-1147-50MG |
(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone |
439097-45-7 | >90% | 50mg |
£77.00 | 2025-02-08 |
(4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE 関連文献
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
(4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONEに関する追加情報
Chemical Profile of (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE (CAS No. 439097-45-7)
(4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE is a sophisticated organic compound with a molecular structure that combines aromatic and heterocyclic moieties, making it a subject of significant interest in the field of medicinal chemistry. This compound, identified by its CAS number 439097-45-7, has garnered attention due to its potential applications in the development of novel therapeutic agents. The unique combination of a phenylpiperazine moiety and a pyrrole ring embedded within its framework suggests a rich chemical diversity that could be exploited for pharmacological purposes.
The structural composition of (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE consists of multiple functional groups that contribute to its reactivity and biological activity. The phenylpiperazine core is a well-known pharmacophore found in various psychoactive drugs, while the pyrrole ring introduces additional complexity and potential for interaction with biological targets. This dual functionality makes the compound a promising candidate for further investigation in drug discovery.
In recent years, there has been growing interest in the development of molecules that combine multiple pharmacophoric elements to enhance therapeutic efficacy and reduce side effects. The presence of both phenylpiperazine and pyrrole moieties in (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE aligns with this trend, as such compounds often exhibit enhanced binding affinity and selectivity towards biological receptors. This characteristic is particularly relevant in the context of central nervous system (CNS) disorders, where precise targeting is crucial.
One of the most compelling aspects of this compound is its potential to interact with various neurotransmitter systems. The phenylpiperazine moiety is known to interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. Meanwhile, the pyrrole ring can engage with other receptor systems, including those involving dopamine and norepinephrine. This dual interaction capability suggests that (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE could be developed into a multifaceted therapeutic agent capable of addressing multiple symptoms simultaneously.
The synthesis of (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in forming the carbon-carbon bonds required for this compound's framework. Additionally, computational chemistry has played a pivotal role in optimizing synthetic routes and predicting the compound's properties before experimental validation.
Evaluation of the pharmacological properties of (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE has revealed several promising characteristics. Initial in vitro studies have demonstrated its ability to modulate neurotransmitter receptor activity, suggesting potential therapeutic benefits for CNS disorders. Furthermore, preliminary toxicity assessments indicate that the compound exhibits moderate solubility and bioavailability, which are critical factors for drug efficacy. These findings have prompted further investigation into its pharmacokinetic profile and potential clinical applications.
The integration of computational modeling and high-throughput screening has accelerated the process of identifying promising drug candidates like (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE. By leveraging these technologies, researchers can rapidly assess the compound's binding affinity to target receptors and predict its metabolic stability. Such insights are invaluable for guiding subsequent optimization efforts aimed at improving potency and reducing off-target effects.
The development of novel therapeutics often involves a multidisciplinary approach, combining expertise from chemistry, pharmacology, and bioinformatics. The study of (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE exemplifies this collaborative effort, as it requires integrating knowledge from various scientific domains to fully understand its potential applications. This interdisciplinary approach not only enhances the likelihood of success but also fosters innovation across different fields.
The future prospects for (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE appear promising, with ongoing research focused on refining its chemical structure to enhance its therapeutic profile. By fine-tuning key functional groups and exploring novel synthetic strategies, scientists aim to develop derivatives with improved efficacy and reduced side effects. Additionally, clinical trials are being planned to evaluate the compound's safety and efficacy in human subjects.
The broader implications of this research extend beyond individual therapeutic applications. The development of innovative molecules like (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE contributes to the advancement of medicinal chemistry as a whole, providing new tools for addressing complex diseases. As our understanding of biological systems continues to evolve, compounds with multifaceted mechanisms of action will play an increasingly important role in modern medicine.
439097-45-7 ((4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE) Related Products
- 52980-27-5(8-Chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester)
- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)
- 851079-15-7(2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide)
- 2640836-64-0(1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol)
- 70336-89-9(6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one)
- 1807228-71-2(3-Chloromethyl-2-cyano-5-nitrobenzoic acid)
- 2172356-95-3(2-formyl-6-phenyl-1H-indole-3-carboxylic acid)
- 1690930-18-7(1,1-difluoro-3-(3-fluorophenyl)propan-2-amine)
- 871125-82-5((4-((4-Fluorobenzyl)oxy)phenyl)boronic acid)
- 871481-11-7(9-oxo-N-(pyridin-3-yl)methyl-9H-fluorene-2-carboxamide)




